molecular formula C12H18N2 B13247318 N-[1-(pyridin-4-yl)ethyl]cyclopentanamine

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine

Cat. No.: B13247318
M. Wt: 190.28 g/mol
InChI Key: OQHCXJWKCAWINK-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-4-yl)ethyl]cyclopentanamine (CAS 1019481-85-6) is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol. It is provided with a high purity of 98% . This compound features a cyclopentamine group linked to a pyridine ring, a structural motif common in medicinal chemistry research. Pyridine derivatives are recognized as a potent class of compounds with a wide range of biological activities . They are particularly significant in oncology research, with studies showing various pyridine analogues demonstrating promising in vitro anticancer and anti-tumorigenic activities against cell lines such as breast cancer (MCF-7), liver cancer (HepG-2), and non-small cell lung cancer (A549) . The mechanism of action for such compounds can include the inhibition of crucial cellular targets like EGFR kinase and tubulin polymerization, or the arrest of the cell cycle in phases like G2/M . Furthermore, 4-aminopyridine derivatives have established value in neuroscientific and cardiovascular research, acting as potassium channel blockers . This combination of structural features makes this compound a valuable scaffold for developing novel therapeutic agents and probing biological mechanisms. This product is labeled with the signal word "Warning" and has hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety protocols. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclopentanamine

InChI

InChI=1S/C12H18N2/c1-10(11-6-8-13-9-7-11)14-12-4-2-3-5-12/h6-10,12,14H,2-5H2,1H3

InChI Key

OQHCXJWKCAWINK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(pyridin-4-yl)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with N-[1-(pyridin-4-yl)ethyl]cyclopentanamine, differing in substituents or core rings:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
This compound Cyclopentanamine Pyridin-4-yl ethyl C₁₂H₁₇N₂ ~189.28 Target Compound
N-[(Oxolan-2-yl)methyl]cyclopentanamine Cyclopentanamine Tetrahydrofuran (oxolane) methyl C₁₁H₂₁NO 183.29
N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)cyclopentanamine Cyclopentanamine Trimethylpyrrolyl methyl C₁₄H₂₃N₂ 219.35
1-{4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine Pyridine-pyrrole hybrid Fluorophenyl pyrazole, methylmethanamine C₁₇H₁₇FN₄ 296.34
Key Observations:
  • Hybrid Structures : The fluorophenyl-pyrazole-pyridine hybrid in 1-{4-[3-(4-fluorophenyl)...}methanamine () demonstrates how fused aromatic systems can increase molecular weight and complexity, possibly improving target specificity but reducing metabolic stability .

Physicochemical Properties

  • Lipophilicity: The pyridin-4-yl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane penetration.
  • Metabolic Stability : Cyclopentanamine derivatives with smaller substituents (e.g., methyl or ethyl groups) are generally metabolized faster than those with bulky groups (e.g., trimethylpyrrolyl), which may hinder enzymatic oxidation .

Biological Activity

N-[1-(Pyridin-4-yl)ethyl]cyclopentanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C12_{12}H16_{16}N2_2
  • Molecular Weight : Approximately 204.31 g/mol
  • Structural Features : The compound contains a cyclopentane ring, an ethyl group substituted with a pyridine ring, and an amine functional group, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various molecular targets in biological systems. Key areas of activity include:

1. Enzyme Modulation

The compound has shown potential in modulating enzyme functions, particularly those involved in metabolic pathways. Its amine and pyridine functionalities enable it to form hydrogen bonds and engage in π–π stacking interactions with enzyme active sites, potentially enhancing or inhibiting enzymatic reactions.

2. Receptor Binding

Studies have indicated that this compound may exhibit significant activity in binding to specific receptors, which could lead to various pharmacological effects. The presence of the pyridine moiety is particularly relevant as it is often associated with increased receptor affinity and selectivity.

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies typically measure cell viability and apoptosis markers, indicating the compound's potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reductive Amination : A common approach involves the reaction of cyclopentanone with pyridin-4-yl ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
  • Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to optimize yield and purity during the synthesis process.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of structurally related compounds, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting significant cytotoxic effects.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes, which play a critical role in drug metabolism. The results demonstrated that this compound could inhibit CYP3A4 activity, which is essential for understanding its pharmacokinetic profile.

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